5-Acetyl-2-methoxypyridine (CAS: 213193-32-9): A Technical Overview
5-Acetyl-2-methoxypyridine (CAS: 213193-32-9): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-methoxypyridine is a pyridine derivative with the CAS number 213193-32-9.[1] This document provides a technical overview of its chemical and physical properties, synthesis methodologies, and a discussion of its potential, yet currently undocumented, role in drug discovery. While this compound serves as a chemical building block, public domain literature lacks specific data on its biological activity and mechanism of action. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs, suggesting that derivatives of 5-Acetyl-2-methoxypyridine could be of interest for future drug development programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Acetyl-2-methoxypyridine is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 213193-32-9 | [1][2][3] |
| IUPAC Name | 1-(6-methoxypyridin-3-yl)ethanone | [1] |
| Molecular Formula | C₈H₉NO₂ | [1][2][3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| Appearance | White to yellow powder or crystalline powder | [4] |
| Melting Point | 52.0°C to 57.0°C | [1][3] |
| Boiling Point | 269.5°C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 116.8 ± 21.8 °C | [4] |
| InChI Key | RYOQZXOVBJIUSX-UHFFFAOYSA-N | [1] |
| SMILES | COC1=NC=C(C=C1)C(C)=O | [1] |
Synthesis Protocols
Detailed experimental procedures for the synthesis of 5-Acetyl-2-methoxypyridine are crucial for researchers intending to utilize this compound. Two distinct methods are outlined below.
Synthesis Protocol 1: Microwave-Assisted Synthesis
This protocol describes a microwave-assisted method for the synthesis of 5-Acetyl-2-methoxypyridine from 1-(6-chloropyridin-3-yl)ethanone and sodium methoxide.[5]
Materials:
-
1-(6-chloropyrid-3-yl)ethanone (500 mg, 2.89 mmol)
-
Sodium methoxide (1.17 g, 21.69 mmol)
-
Methanol (15 mL)
Procedure:
-
A mixture of 1-(6-chloropyrid-3-yl)ethanone, sodium methoxide, and methanol is heated in a microwave reactor at 160°C for 4 hours.[5]
-
The reaction medium is then evaporated to dryness to yield the crude product.[5]
Synthesis Protocol 2: Grignard Reaction-Based Synthesis
This protocol details a two-step synthesis starting from an amide, utilizing a Grignard reagent.
Step 1 & 2 Procedure:
-
An amide (10.4 g, 53 mmol) is dissolved in tetrahydrofuran (THF, 100 mL), and the solution is cooled to 0°C.[5]
-
Methylmagnesium bromide (3M in ether, 26.5 mL) is added slowly and dropwise at 0°C.[5]
-
The reaction mixture is stirred for 1 hour at 0°C.[5]
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid (aqueous solution).[5]
-
The mixture is extracted with ethyl acetate (EtOAc), and the organic layers are combined.[5]
-
The combined organic layer is washed with saturated brine and dried with anhydrous magnesium sulfate (MgSO₄).[5]
-
After filtration, the filtrate is concentrated under reduced pressure to give 7.8 g of 5-acetyl-2-methoxypyridine as a colorless solid (97% yield).[5]
Experimental Workflow
The following diagram illustrates a general workflow for the chemical synthesis and purification of a target compound, applicable to the protocols described above.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
Biological Activity and Drug Discovery Potential
Currently, there is no publicly available data detailing the specific biological activities of 5-Acetyl-2-methoxypyridine. Scientific literature and databases do not contain information on its mechanism of action, its role in signaling pathways, or its evaluation in biological assays.
However, the pyridine ring is a common motif in a wide range of biologically active compounds and approved drugs. Pyridine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties. The methoxy and acetyl functional groups on the pyridine ring of 5-Acetyl-2-methoxypyridine offer handles for further chemical modification, allowing for the generation of a library of derivatives.
Given the precedent of pyridine-containing molecules in drug discovery, 5-Acetyl-2-methoxypyridine represents a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Researchers in drug development may consider this compound as a scaffold for the design and synthesis of new chemical entities to be screened for various biological targets. For instance, derivatives of 2-acetylpyridine have been investigated for their antiviral activities.[6][7]
The logical progression for investigating the potential of this compound would involve:
Caption: A logical workflow for utilizing a chemical scaffold in drug discovery.
Conclusion
5-Acetyl-2-methoxypyridine is a readily synthesizable pyridine derivative with well-defined chemical and physical properties. While it currently lacks documented biological activity, its chemical structure, featuring a privileged pyridine core and functional groups amenable to modification, makes it a compound of interest for medicinal chemists and drug discovery professionals. It serves as a valuable building block for the creation of novel compound libraries that can be explored for a wide range of therapeutic targets. Future research is warranted to elucidate the potential biological activities of 5-Acetyl-2-methoxypyridine and its derivatives.
References
- 1. 5-Acetyl-2-methoxypyridine | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5-アセチル-2-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus | Semantic Scholar [semanticscholar.org]
